1-Phenyloctahydropyrrolo[3,4-B]pyrrole
Description
Properties
CAS No. |
128758-05-4 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2 |
InChI Key |
LCNJZWFCHJIHFG-UHFFFAOYSA-N |
SMILES |
C1CN(C2C1CNC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2C1CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of Pyrrolo[3,4-b]pyrrole Derivatives
*Estimated based on analogous reactions.
Key Insights :
Synthetic Efficiency: The domino reaction for this compound achieves higher stereocontrol compared to the Barton–Zard method for chromeno[3,4-b]pyrrol-4(3H)-ones, which relies on selective O-demethylation and yields drop significantly (9–31%) in multi-step sequences . Pyrrolo[3,4-b]indolones require harsh lithiation conditions, limiting functional group compatibility, whereas the domino approach avoids transition metals .
Chromeno[3,4-b]pyrrol-4(3H)-ones exhibit planar coumarin moieties, enabling fluorescence, while quinoline hybrids (pyrrolo[3,4-b]quinolines) show bioactivity due to nitrogen-rich frameworks .
Functional and Application Comparisons
Optoelectronic Properties :
- Chromeno[3,4-b]pyrrol-4(3H)-ones exhibit strong UV absorption, making them candidates for organic semiconductors .
- The saturated pyrrolo[3,4-b]pyrrole scaffold reduces conjugation, favoring applications in polar solvents or ionic liquids due to enhanced solubility .
Preparation Methods
Reaction Mechanism and Substrate Design
The Paal-Knorr method employs 1,4-dicarbonyl precursors undergoing cyclocondensation with primary amines. For 1-phenyloctahydropyrrolo[3,4-b]pyrrole synthesis, N-phenylmaleimide derivatives serve as ideal substrates due to their inherent bicyclic framework. The reaction proceeds through:
- Nucleophilic attack by ammonia at carbonyl carbons
- Sequential dehydration steps
- Aromatization of the pyrrole ring
Key advantages include commercial availability of maleimide precursors and mild reaction conditions (toluene reflux, 8-10 hr). However, this method suffers from limited stereochemical control, often producing racemic mixtures requiring chromatographic separation.
Optimization Strategies
Recent modifications incorporate microwave irradiation (150°C, 30 min) to accelerate the cyclization kinetics. Solvent screening demonstrates that dimethylacetamide (DMAc) improves yield by 18% compared to traditional toluene systems. Table 1 compares Paal-Knorr variants:
| Precursor | Amine Source | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| N-Phenylmaleimide | Ammonium acetate | 110 | 12 | 62 |
| Dimethyl acetylenedicarboxylate | Methylamine | 80 | 8 | 71 |
| Tetramic acid | Benzylamine | 120 | 6 | 68 |
Dipolar Cycloaddition Strategies
Azomethine Ylide Generation
The most efficient route involves 1,3-dipolar cycloaddition between in situ generated azomethine ylides and N-substituted maleimides. Glycine methyl ester (3a ) reacts with formylpyrazoles (1a-b ) to form imine intermediates, which undergo 1,2-proton shifts yielding reactive ylides:
$$
\text{HC(O)Pyrazole} + \text{H}2\text{NCH}2\text{CO}_2\text{Me} \rightarrow \text{Imine} \xrightarrow{\Delta} \text{Azomethine Ylide}
$$
Maleimide trapping produces the bicyclic core with excellent diastereoselectivity (dr > 20:1). X-ray crystallography confirms the endo transition state preference.
Scalability and Process Considerations
Bench-scale reactions (50 g) in refluxing toluene achieve 89% yield with 99.5% purity after recrystallization (ethanol:DMF 1:1). Critical parameters:
- Maleimide:Nucleophile ratio (1:1.05 optimal)
- Water content < 0.5% (prevents ylide hydrolysis)
- Slow cooling (0.5°C/min) enhances crystal purity
Hantzsch-Type Domino Reactions
Bromomaleimide-Aminocrotonate Coupling
A novel domino process developed by Ivanov et al. combines N-arylbromomaleimides with aminocrotonic acid esters. The mechanism proceeds through:
- Michael addition at the β-position
- Intramolecular nucleophilic displacement
- Spontaneous cyclization without imide ring reopening
This method achieves 94% yield in acetonitrile at 60°C within 4 hours, outperforming traditional approaches in both efficiency and stereoselectivity.
Solvent and Catalyst Effects
Screening reveals tetrahydrofuran (THF) as superior to DMF or DMSO for maintaining reaction exothermicity. Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates the rate by 2.3-fold through transition state stabilization.
Ring-Opening/Ring-Closing Rearrangements
Base-Mediated Skeletal Reorganization
Pyrrolidino[3,4-c]pyrrolidine derivatives undergo sodium methoxide-induced rearrangement to the [3,4-b] isomer. The process involves:
- Base-catalyzed ring opening
- Rotation about the C-N axis
- Re-cyclization via nucleophilic attack
Optimal conditions (2M NaOMe in MeOH, 70°C, 12 hr) provide 78% conversion with <2% epimerization.
Computational Insights
DFT calculations (B3LYP/6-31G*) show the (3-indolyl)methyl substituent lowers activation energy by 12.3 kcal/mol through π-stacking interactions. This explains the accelerated rearrangement observed in indole-containing precursors.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key metrics across methodologies:
| Method | Avg Yield (%) | Diastereoselectivity | Scalability | Purification Complexity |
|---|---|---|---|---|
| Paal-Knorr | 67 | Low | Excellent | Moderate |
| Cycloaddition | 89 | High | Good | High |
| Domino Reaction | 94 | Excellent | Moderate | Low |
| Rearrangement | 78 | Moderate | Poor | High |
The domino reaction emerges as the most industrially viable approach, combining high yield with minimal purification needs. However, Paal-Knorr remains preferred for rapid analog synthesis due to its substrate flexibility.
Q & A
Q. What are the established synthetic methodologies for 1-Phenyloctahydropyrrolo[3,4-B]pyrrole?
The synthesis often involves transition-metal-catalyzed cycloisomerization. For example, ruthenium-catalyzed 1,2-carbon migration/cyclization of 3-amino-4-alkynyl-2H-chromen-2-ones has been reported to yield structurally related pyrrolo-fused derivatives. This method enables regioselective formation of the bicyclic scaffold under mild conditions (e.g., cationic ruthenium catalysts in dichloromethane at 60°C). Purification typically involves column chromatography, and yields range from 60% to 86% depending on substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. Downfield shifts in aromatic protons (δ 6.5–8.0 ppm) indicate phenyl group orientation .
- Mass spectrometry (EI-CI or GC-MS) : For molecular ion ([M⁺]) and fragmentation pattern validation. Low-resolution spectra often show dominant [M - H]⁺ peaks .
- IR spectroscopy : To identify lactam or amine functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .
Q. How should researchers handle stability and safety concerns during synthesis?
The compound is typically stored at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Safety data sheets recommend using PPE (gloves, goggles) due to potential skin/eye irritation. Spills should be neutralized with absorbent materials like vermiculite .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound?
Regioselectivity is influenced by steric hindrance from the phenyl group and electronic effects of the fused pyrrolidine rings. For example, lithiation-alkylation at C-1 proceeds via a pyrrole alkoxide intermediate, but competing pathways may arise due to nitrogen lone-pair delocalization. Computational studies (DFT) suggest transition-state stabilization at less hindered positions .
Q. How do computational models enhance the understanding of this compound’s reactivity?
In silico studies (e.g., DFT, MD simulations) predict electronic properties such as HOMO-LUMO gaps, which correlate with electrophilic substitution sites. Quantum mechanical analyses reveal non-classical behavior in molecular motion, such as tunneling effects in pyrrole ring dynamics on metal surfaces, impacting reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography for absolute configuration confirmation.
- Cross-validation with high-resolution mass spectrometry (HRMS) .
Q. How can this scaffold be applied in medicinal chemistry or materials science?
- Drug discovery : Derivatives like hydroxamic acids show HDAC inhibition, validated via in vitro assays (e.g., IC₅₀ values in nM range) .
- Materials : Incorporation into conjugated polymers (e.g., BODIPY-based systems) adjusts band gaps for optoelectronic applications. Sonogashira coupling or Stille reactions are common for polymerization .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Pyrrolo[3,4-B]pyrrole Derivatives
| Reaction Type | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Ru-catalyzed cyclization | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 60–86 | |
| Lithiation-alkylation | LDA, alkyl halides | 45–70 |
Q. Table 2. Computational Parameters for Reactivity Prediction
| Parameter | Method | Application |
|---|---|---|
| HOMO-LUMO gap | DFT/B3LYP/6-31G* | Electrophilic site prediction |
| Transition-state energy | NEB simulations | Regioselectivity analysis |
| Molecular dynamics | AMBER force field | Conformational flexibility assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
